
1-(4-(2,2-Diethoxyethoxy)phenyl)ethanone
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Overview
Description
1-(4-(2,2-Diethoxyethoxy)phenyl)ethanone is an acetophenone derivative featuring a 4-substituted phenyl group with a 2,2-diethoxyethoxy side chain. This compound’s structure comprises a central ethanone moiety linked to a phenyl ring modified by a diether substituent (CH₂CH₂OCH₂CH₃)₂. The compound’s physicochemical properties, such as moderate polarity due to the ether linkages, make it a candidate for applications in medicinal chemistry or materials science.
Comparison with Similar Compounds
Structural Comparisons
Ether-Containing Derivatives
- Model Compound A (1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone) (): Features a methoxy-phenoxy substituent and a 4-ethoxy-3-methoxyphenyl group. Increased aromatic substitution compared to the target compound, leading to higher molecular weight (MW: ~330 g/mol vs. ~280 g/mol for the target) and altered electronic effects. Synthesis involves K₂CO₃-mediated coupling in DMF, highlighting reactivity differences due to steric hindrance .
- 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone (): Substituted with an imidazole ring instead of a diether chain.
Heterocyclic Derivatives
- Thiazole Derivatives (A1, A2) (): Derived from 1-(3-methoxyphenyl)ethanone, featuring thiazole and nitrobenzylidene groups. The electron-withdrawing nitro group and thiazole ring confer anti-inflammatory and antioxidant properties, contrasting with the diether’s electron-donating effects .
- s-Triazine Chalcones (): Incorporate a 4,6-diethoxy-1,3,5-triazin-2-ylamino group. The triazine ring’s electron deficiency enhances reactivity in cycloaddition reactions, unlike the diether’s stability .
Physicochemical Properties
Key Observations :
- The diether group in the target compound provides moderate lipophilicity (logP ~2.1), balancing solubility in polar aprotic solvents like DMSO.
- Imidazole derivatives () exhibit lower logP values due to hydrogen-bonding capacity, enhancing aqueous solubility .
Key Observations :
- The diether group’s lack of heterocyclic or metal-binding motifs may limit direct enzyme targeting but could enhance pharmacokinetic properties like half-life.
- Nitrogen-containing derivatives (e.g., ) show higher potency against microbial targets due to specific protein interactions .
Properties
Molecular Formula |
C14H20O4 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-[4-(2,2-diethoxyethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H20O4/c1-4-16-14(17-5-2)10-18-13-8-6-12(7-9-13)11(3)15/h6-9,14H,4-5,10H2,1-3H3 |
InChI Key |
SYDDHIZPNMOPQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(=O)C)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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